Nerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 531 mg/L at 25 °C

Very soluble in ethanol

Soluble in absolute alcohol

Soluble in alcohol, chloroform, ether

0.531 mg/mL at 25 °C

Insoluble in water; soluble in chloroform, ether, most fixed oils

soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial and Antifungal Activity

Studies suggest Nerol possesses antibacterial and antifungal properties. Research has shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Similarly, studies indicate its potential role in inhibiting fungal growth, including Candida albicans [].

Anti-inflammatory and Antioxidant Properties

Research suggests Nerol may possess anti-inflammatory and antioxidant properties. Studies have shown its ability to reduce inflammation markers and scavenge free radicals, potentially contributing to cell protection [, ].

Insecticidal Potential

Scientific studies have explored Nerol's potential as an insecticide. Research suggests it exhibits insecticidal activity against some mosquito species []. Further investigations are needed to understand its efficacy and potential applications in pest control.

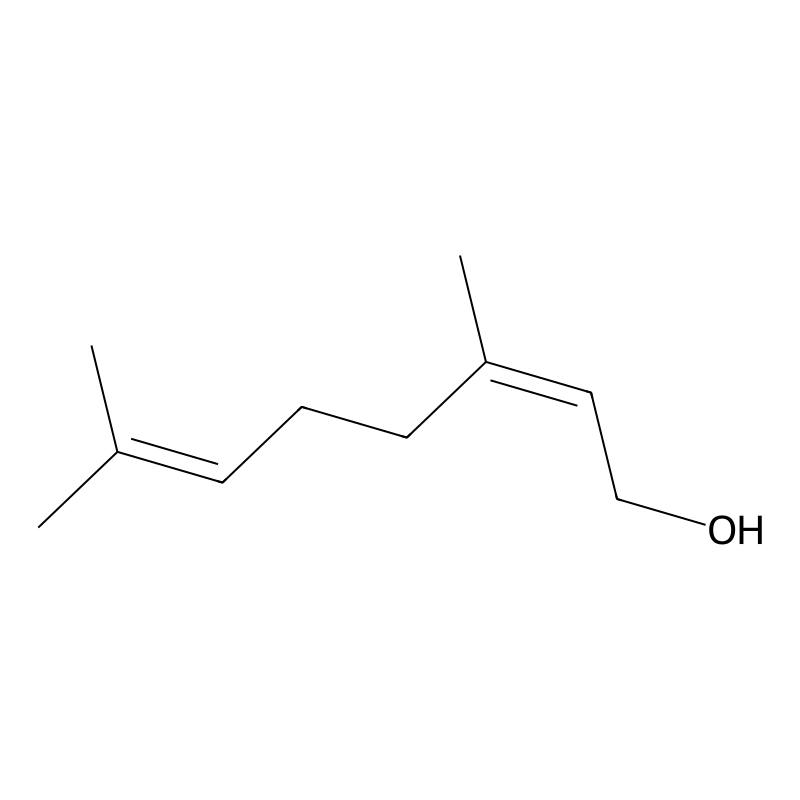

Nerol is a monoterpenoid alcohol with the chemical formula C10H18O. It is primarily known for its presence in essential oils such as lemongrass, rose, and hops. This compound is characterized by its sweet, rose-like aroma, which is fresher compared to its isomer, geraniol. Nerol was first isolated from neroli oil, which is derived from the blossoms of the bitter orange tree. It appears as a colorless to pale yellow liquid and is insoluble in water, making it a popular ingredient in perfumery and flavoring industries .

- Antimicrobial activity: Nerol exhibits antibacterial and antifungal properties against various pathogens []. The mechanism might involve disruption of the cell membrane or inhibition of essential enzymes [].

- Antioxidant activity: Nerol acts as a free radical scavenger, protecting cells from oxidative damage [].

- Toxicity: Limited data exists on nerol's oral toxicity. Inhaleational exposure may cause respiratory irritation.

- Flammability: Nerol is a combustible liquid with a flash point of 85 °C (185 °F).

- Esterification: Reacting with carboxylic acids to form esters and water.

- Dehydration: Losing water to form dipentene and other C10 compounds.

- Oxidation: Converting into aldehydes or ketones when treated with oxidizing agents .

The general reaction for ester formation can be represented as:

where RCOOH is a carboxylic acid and R'OH is nerol.

Nerol exhibits various biological activities that contribute to its utility in different fields:

- Antimicrobial Properties: Studies have shown that nerol has inhibitory effects against certain bacteria and fungi, making it a candidate for natural preservatives .

- Anti-inflammatory Effects: Research indicates that nerol may help reduce inflammation, which could have implications for treating inflammatory diseases .

- Aromatherapy

Nerol can be synthesized through several methods:

- Selective Hydrogenation of Citral: This method involves mixing citral with a transition metal catalyst in a solvent, introducing hydrogen under controlled conditions to yield nerol and geraniol. This process has shown high conversion rates and selectivity .

- Pyrolysis of Beta-Pinene: Nerol can also be obtained by pyrolyzing beta-pinene, which produces myrcene as a byproduct. Hydrochlorination of myrcene can yield various isomeric chlorides, including nerol .

- Chemical Reduction: Various reduction techniques can convert citral or geranial into nerol.

Nerol has diverse applications across multiple industries:

- Perfumery: Due to its floral scent, it is widely used in perfumes and cosmetics.

- Food Flavoring: Nerol serves as a flavoring agent in food products.

- Pharmaceuticals: Its antimicrobial and anti-inflammatory properties are being explored for potential therapeutic uses.

Research has demonstrated that nerol interacts with various biological systems. For example:

- Reactivity with Acid Agents: The behavior of nerol varies significantly depending on the type of acid used during reactions, influencing the outcome of esterification processes .

- Synergistic Effects: Studies suggest that combining nerol with other compounds may enhance its antimicrobial efficacy, indicating potential for use in synergistic formulations .

Nerol shares structural similarities with several other monoterpenoids. Below are some comparable compounds along with their unique characteristics:

| Compound | Chemical Formula | Characteristics | Unique Features |

|---|---|---|---|

| Geraniol | C10H18O | Sweet rose odor; used in perfumes | Trans-isomer; more floral scent |

| Linalool | C10H18O | Floral aroma; found in lavender | Known for calming effects |

| Myrcene | C10H16 | Earthy scent; found in hops | Precursor to various terpenes |

| Citral | C10H16O | Lemon-like aroma; used as a flavoring agent | Contains both geranial and neral |

Nerol's uniqueness lies in its specific stereochemistry (the (2Z)-isomer), which contributes to its distinct scent profile compared to these similar compounds .

Gas Chromatography-Mass Spectrometry represents the gold standard for nerol analysis across various matrices, offering unparalleled specificity and compound identification capabilities [1] [2]. The technique employs electron ionization at 70 eV energy, with mass scan ranges typically spanning 40-400 atomic mass units to capture the complete fragmentation pattern of nerol [2].

Instrumental Parameters and Optimization

Modern GC-MS analysis of nerol utilizes capillary columns with silphenylene polymer stationary phases, specifically SLB-5MS columns (30 m × 0.25 mm internal diameter, 0.25 μm film thickness) [2] [3]. Temperature programming follows a gradient from 50°C to 220-250°C at rates of 3°C per minute, ensuring optimal separation of nerol from its geometric isomer geraniol and other monoterpenes [2]. Injector temperatures are maintained at 250°C with split ratios of 1:50 to 1:100, while helium carrier gas flows at constant pressure of 30.6 kPa [2].

The mass spectrometer interface operates at 250°C with source temperature at 200°C [2]. Detection relies on total ion current recording with selective ion monitoring for enhanced sensitivity. Key diagnostic ions for nerol include molecular ion peaks and characteristic fragmentation patterns that differentiate it from structural isomers [1].

Matrix-Specific Analytical Challenges

Essential oil analysis presents unique challenges due to the complex terpene matrix. Nerol co-elutes with numerous monoterpenes, requiring careful optimization of chromatographic conditions [4]. The presence of other alcohols such as linalool, geraniol, and α-terpineol necessitates the use of retention indices in conjunction with mass spectral matching for reliable identification [5] [1].

Wine matrix analysis demands specialized sample preparation to avoid interference from ethanol and other volatile compounds. The method developed by researchers employs deuterated internal standards, specifically [²H₇]-nerol, to compensate for matrix effects and improve quantification accuracy [5] [1]. This approach prevents formation, degradation, and interconversion artifacts during analysis.

Quantitative Performance Characteristics

Method validation studies demonstrate excellent linearity with correlation coefficients exceeding 0.999 across concentration ranges of 0.5-100 mg/L [6]. Detection limits typically range from 0.5 to 1.0 mg/L in complex matrices, with reproducibility values below 5% relative standard deviation [2]. The precision of retention time measurements maintains coefficients of variation below 1%, essential for reliable compound identification [7].

Recovery studies in wine matrices show values between 85-115% across the analytical range, meeting international validation criteria [1]. Matrix spike experiments confirm the absence of significant enhancement or suppression effects when proper internal standardization protocols are followed [5].

High-Performance Liquid Chromatography Quantification

High-Performance Liquid Chromatography provides complementary analytical capabilities for nerol quantification, particularly advantageous for thermally labile samples and routine quality control applications [6] [8]. The technique offers superior quantitative precision and broader dynamic range compared to gas chromatographic methods.

Chromatographic Conditions and Method Development

Optimal HPLC separation employs C18 reversed-phase columns (4.6 mm × 150 mm, 5 μm particle size) with acetonitrile-water mobile phase systems [6]. The mobile phase composition of 1:1 (volume/volume) acetonitrile to water provides baseline resolution of nerol from linalool and citronellol under isocratic conditions [6]. Flow rates of 1.0 mL per minute ensure adequate peak shape while maintaining reasonable analysis times.

Ultraviolet detection at 205 nanometers wavelength captures the conjugated double bond chromophore of nerol, providing universal detection for monoterpene alcohols [6]. This wavelength selection optimizes signal-to-noise ratios while minimizing interference from matrix components lacking significant ultraviolet absorption.

Alternative detection strategies employ electrospray ionization mass spectrometry for enhanced specificity and sensitivity [8]. High-Performance Liquid Chromatography-tandem Mass Spectrometry methods achieve nanogram per milliliter detection limits in complex matrices such as electronic cigarette refill solutions [8]. Multiple reaction monitoring mode enhances selectivity by monitoring specific precursor-to-product ion transitions characteristic of nerol.

Method Validation and Quality Assurance

Comprehensive validation studies demonstrate linearity across concentration ranges spanning 25-200% of target levels with correlation coefficients exceeding 0.999 [7]. Accuracy assessments through recovery studies show values between 98-102% when samples are spiked with known nerol concentrations [6]. Precision studies yield relative standard deviations below 3% for both intra-day and inter-day measurements [7].

Limit of detection and quantification values depend on matrix complexity and detection mode. Ultraviolet detection achieves quantification limits of 1-5 μg/mL in essential oil matrices, while mass spectrometric detection extends sensitivity to nanogram per milliliter levels [6] [8]. These performance characteristics meet requirements for commercial product quality control and regulatory compliance applications.

The method demonstrates excellent robustness when critical parameters such as mobile phase composition, flow rate, and column temperature are varied within ±10% of nominal values [7]. This robustness ensures reliable performance during routine analysis and method transfer between laboratories.

Challenges in Hydrosol versus Essential Oil Analysis

The analytical differentiation between hydrosol and essential oil matrices presents fundamental challenges rooted in the physicochemical properties of nerol and the extraction processes involved [9] [10]. These matrices exhibit drastically different analyte concentrations and chemical environments, requiring specialized analytical approaches.

Concentration and Solubility Considerations

Hydrosols contain significantly lower volatile compound concentrations compared to essential oils, typically less than 0.1% by weight [9]. Nerol concentrations in hydrosols range from 0.00465% to approximately 1000 mg/L, representing a 100-fold dilution compared to essential oil concentrations [9]. This concentration differential necessitates more sensitive analytical methods and larger sample volumes for hydrosol analysis.

The partition coefficient of nerol (log P = 2.76) significantly influences its distribution between aqueous and organic phases [11]. Compounds with log P values below 3.9 preferentially partition into the aqueous phase, explaining nerol's presence in hydrosols [10]. However, the majority of nerol remains in the essential oil phase during hydrodistillation, creating analytical challenges for accurate quantification in both matrices.

Water solubility of nerol at 737 mg/L at 20°C determines the theoretical maximum concentration achievable in hydrosols [11]. This solubility limit constrains the analytical dynamic range and requires careful sample handling to prevent precipitation or volatilization during analysis.

Matrix Effects and Interference Patterns

Essential oils present complex matrices containing hundreds of terpene compounds that can interfere with nerol analysis [12]. Co-eluting compounds such as geraniol, linalool, and α-terpineol require high-resolution chromatographic separation to prevent quantification errors [10]. Matrix effects in essential oils primarily manifest as signal enhancement due to the organic solvent environment facilitating analyte ionization.

Hydrosol matrices exhibit contrasting interference patterns dominated by aqueous medium effects [9]. The high water content creates challenges for gas chromatographic analysis, requiring specialized injection techniques or sample pretreatment to remove excess water [13]. Matrix suppression effects are common in liquid chromatography-mass spectrometry analysis of hydrosols due to competing ionization from inorganic salts and polar organic compounds [12].

Temporal stability differences between matrices compound analytical challenges. Hydrosols undergo significant compositional changes during storage, with nerol concentrations fluctuating due to hydrolysis, oxidation, and equilibrium reactions with other monoterpenes [13]. Essential oils demonstrate greater chemical stability but remain susceptible to thermal degradation and photo-oxidation that can alter nerol content.

Analytical Method Adaptation Requirements

Gas chromatography-mass spectrometry protocols require modification for hydrosol analysis to accommodate the aqueous matrix [9]. Direct injection techniques are unsuitable due to water interference with chromatographic separation and mass spectrometer performance. Headspace analysis or solid-phase microextraction becomes necessary to selectively extract volatile compounds while excluding water [10].

Sample preparation protocols must account for the two-phase extraction process inherent in hydrosol analysis [9]. The volatile organic compounds represent only a fraction of the total hydrosol weight, requiring mathematical correction factors to relate analytical results to the original sample concentration. This calculation complexity introduces additional uncertainty into quantitative measurements.

Quality control procedures must establish separate validation criteria for each matrix type due to their fundamental analytical differences [14]. Method transfer between laboratories requires matrix-specific proficiency testing and reference materials to ensure analytical comparability. Standard addition techniques become particularly important for hydrosol analysis to compensate for matrix effects that cannot be eliminated through sample preparation.

Primary reference standards for nerol maintain purity specifications of ≥97.0% as determined by gas chromatography [8] [16]. These materials undergo extensive characterization including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm structural identity and quantify impurities [17]. Certified reference materials provide traceability to international measurement standards through accredited testing laboratories [16].

Secondary working standards derived from primary materials typically specify purity ranges of 95-99% and serve for routine calibration and quality control applications [17]. These standards require periodic re-certification against primary materials to maintain measurement accuracy and traceability chains. Storage under controlled conditions (2-8°C, inert atmosphere) preserves chemical integrity throughout the specified shelf life of 2-3 years [8].

Internal standards employing deuterated nerol ([²H₇]-nerol) provide compensation for matrix effects and extraction efficiency variations in gas chromatography-mass spectrometry analysis [5] [1]. These isotopic standards maintain ≥95% isotopic purity and require specialized synthesis and purification procedures. Their use in analytical protocols significantly improves measurement accuracy and precision compared to external standard approaches.

Method Validation Protocols and Acceptance Criteria

Comprehensive analytical method validation follows international guidelines encompassing accuracy, precision, linearity, range, specificity, detection limits, quantification limits, and robustness [7] [18]. Accuracy assessments require recovery studies at multiple concentration levels (typically 50%, 100%, and 150% of target concentrations) with acceptable ranges of 98-102% for active pharmaceutical ingredients [19].

Precision evaluations encompass repeatability (same operator, same day) and intermediate precision (different operators, different days) with acceptance criteria of ≤3% relative standard deviation for quantitative methods [19] [7]. Linearity assessments across analytical ranges demonstrate correlation coefficients ≥0.999 with y-intercepts ≤2% of target concentration response [19].

Specificity studies verify the absence of interference from related compounds, degradation products, and matrix components through forced degradation studies and selectivity assessments [7]. Robustness testing evaluates method performance under deliberate variations in critical parameters such as mobile phase composition, temperature, and flow rate [19].

Quality Control and Batch Release Criteria

Commercial nerol products require systematic quality control testing encompassing identity, purity, water content, acid value, and physical properties [20]. Gas chromatographic purity specifications typically require 93-98% nerol content with defined limits for related impurities including geraniol (≤5%), citronellol (≤2%), and tetrahydrogeraniol (≤0.65%) [20].

Physical property specifications include density (0.873-0.881 g/mL at 25°C), refractive index (1.473-1.477 at 20°C), and color (Gardner scale ≤2.0) [20]. These parameters provide rapid quality assessment and detect adulterants or degradation products that might not be apparent from chemical analysis alone.

Batch release protocols incorporate statistical process control principles with control charts monitoring key quality attributes over time [21]. Out-of-specification results trigger investigations and corrective actions to maintain product quality and process capability. Documentation systems ensure complete traceability from raw materials through finished products to support regulatory compliance and customer requirements.

International Harmonization and Regulatory Framework

Regulatory standards for nerol vary among geographic regions but generally reference compendial specifications from organizations such as the United States Pharmacopeia, European Pharmacopoeia, and Japanese Pharmacopoeia [15]. These compendia establish minimum quality standards for pharmaceutical and food-grade applications while allowing for more stringent manufacturer specifications.

International fragrance industry standards developed by the International Fragrance Association provide safety and quality guidelines specific to fragrance applications [15]. These standards address dermal sensitization, photosensitization, and environmental safety through quantitative risk assessment methodologies. Maximum use concentrations in finished products are established based on no-expected-sensitization-induction levels derived from human patch testing data.

Purity

Physical Description

Liquid with an odor of sweet rose; [Merck Index] Colorless to pale yellow liquid with a pleasant odor; [CAMEO]

Colourless liquid; fresh, sweet, rose-like aroma

Color/Form

Liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 224-225 at 745 mm Hg; 125 °C at 25 mm Hg

103.00 to 105.00 °C. @ 9.00 mm Hg

Flash Point

Heavy Atom Count

Taste

Fresh, citrus, floral, green, sweet, lemon/lime and waxy with a spicy depth

Density

Density: 0.8813 at 15 °C

0.875-0.880

LogP

3.47

log Kow = 3.47

Odor

The odor of pure nerol is sweet, rosy refreshing and "wet" seashore

Odor Threshold

Decomposition

Appearance

Melting Point

Crystals; mp: 118 °C /Nerol tetrabromide/

Needles from petroleum ether; mp: 84-86 °C /Nerol allophanate/

< -15 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 2082 companies. For more detailed information, please visit ECHA C&L website;

Of the 23 notification(s) provided by 2080 of 2082 companies with hazard statement code(s):;

H315 (97.21%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (79.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (65.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (32.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

Found to be useful as a sedative and spasmolytic agent in doses of 0.01- 1 g.

Vet: Vasodilator action in dogs, rabbits, and mice.

Pharmacology of Nerol: The search for therapeutic agents that will provide the ground for man and an improvement in their quality of life is ceaseless. The nerol (cis-2,6-dimethyl- 2,6-octadien-8-ol) is a monoterpene which can be found in various medicinal plants as Lippia spp and Melissa officinalis L. The objective of this study was to analyze the acute effect of nerol in the central nervous system (CNS) by performing behavioral tests in mice (open field, elevated plus-maze, light/dark and rota rod tests). We used male albino mice (Mus musculus), Swiss variety, adult with 2 month-old. The animals were divided into five groups (n = 8) for each experimental protocol, and they were administered intraperitoneally (i.p.), respectively, Tween 80 0.05% dissolved in saline solution 0.9%, nerol (30, 60 or 90 mg/kg) or diazepam (2 mg/kg). In the open field test, all groups treated with nerol showed a significant decrease in motor activity (number of crossings, rearings and groomings) when compared with vehicle group. In the elevated plus-maze test, nerol groups significantly increased the number of entries and time of permanence in the open arms when compared with vehicle group. In the light-dark test, nerol groups showed a significant increase the time of permanence in the room clear when compared with vehicle group. In the rota rod test, the groups treated with nerol didn't show modification in time spent and number of falls in the revolving bar when compared with vehicle group. These results indicate a possible anxiolytic effect of nerol in mice.

For more Therapeutic Uses (Complete) data for Nerol (8 total), please visit the HSDB record page.

Mechanism of Action

Vapor Pressure

3.0X01-2 mm Hg at 25 °C (extrapolated)

Pictograms

Corrosive;Irritant

Other CAS

624-15-7

Absorption Distribution and Excretion

Metabolism Metabolites

The biotransformation of geraniol, nerol and citral by Aspergillus niger was studied. A comparison was made between submerged liquid, sporulated surface cultures and spore suspensions. This bioconversion was also carried out with surface cultures of Penicillium sp. The main bioconversion products obtained from geraniol and nerol by liquid cultures of A. niger were linalool and alpha-terpineol. Linalool, alpha-terpineol and limonene were the main products obtained from nerol and citral by sporulated surface cultures, whereas geraniol was converted predominantly to linalool, also resulting in higher yields. Bioconversion of nerol with Penicillium chrysogenum yielded mainly alpha-terpineol and some unidentified compounds. With P. rugulosum the major bioconversion product from nerol and citral was linalool. The bioconversion of nerol to alpha-terpineol and linalool by spore suspensions of A. niger was also investigated. Finally the biotransformation with sporulated surface cultures was also monitored by solid phase microextraction (SPME). It was found that SPME is a very fast and efficient screening technique for biotransformation experiments.

Allylic alcohols, such as geraniol 1, are easily oxidized by varying mechanisms, including the formation of both 2,3-epoxides and/or aldehydes. These epoxides, aldehydes, and epoxy-aldehydes can be interconverted to each other, and the reactivity of them all must be considered when considering the sensitization potential of the parent allylic alcohol. An in-depth study of the possible metabolites and autoxidation products of allylic alcohols is described, covering the formation, interconversion, reactivity, and sensitizing potential thereof, using a combination of in vivo, in vitro, in chemico, and in silico methods. This multimodal study, using the integration of diverse techniques to investigate the sensitization potential of a molecule, allows the identification of potential candidate(s) for the true culprit(s) in allergic responses to allylic alcohols. Overall, the sensitization potential of the investigated epoxyalcohols and unsaturated alcohols was found to derive from metabolic oxidation to the more potent aldehyde where possible. Where this is less likely, the compound remains weakly or nonsensitizing. Metabolic activation of a double bond to form a nonconjugated, nonterminal epoxide moiety is not enough to turn a nonsensitizing alcohol into a sensitizer, as such epoxides have low reactivity and low sensitizing potency. In addition, even an allylic 2,3-epoxide moiety is not necessarily a potent sensitizer, as shown for 2, where formation of the epoxide weakens the sensitization potential. /Geraniol/

Associated Chemicals

Geraniol formate; 105-86-2

Geranial; 141-27-5

Neral; 106-26-3

Wikipedia

Biological Half Life

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Preparation by careful fractional distillation of crude nerol obtained from myrcene.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Chemical Product and Preparation Manufacturing

2,6-Octadien-1-ol, 3,7-dimethyl-, (2Z)-: ACTIVE

Occurrence: Reported to be found in neroli oil (with geraniol) and in the essential oils of lemongrass, Ceylon citronella, ylang-ylang, champaca, cajenne bois-de-bois and bergamot, also in lemon, sweet orange, petitgrain bergamot, celery sage, lavandin, lavender, Mexican linaloe, myrrh, jasminem and Paraguay petitgrain. It has also been reported among the volatile constituents of curant aroma. Helichrysum augustifolium contains up to 30-50% nerol.

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Interactions

Geraniol (GO) potent antitumor and chemopreventive effects are attributed to its antioxidant and anti-inflammatory properties. In the current study, the potential efficacy of GO (250 mg/kg) in ameliorating metabolic syndrome (MetS) induced by fructose in drinking water was elucidated. Moreover, the effect of pioglitazone (5 and 10 mg/kg; PIO) and the possible interaction of the co-treatment of GO with PIO5 were studied in the MetS model. After 4 weeks of treatment, GO and/or PIO reduced the fasting blood glucose and the glycemic excursion in the intraperitoneal glucose tolerance test. GO and PIO5/10 restrained visceral adiposity and partly the body weight gain. The decreased level of peroxisome proliferator activated receptor (PPAR)-gamma transcriptional activity in the visceral adipose tissue of MetS rats was increased by single treatment regimens. Though GO did not affect MetS-induced hyperinsulinemia, PIO5/10 lowered it. Additionally, GO and PIO5/10 suppressed glycated hemoglobin and the receptor for advanced glycated end products (RAGE). These single regimens also ameliorated hyperuricemia, the disrupted lipid profile, and the elevated systolic blood pressure evoked by MetS. The rise in serum transaminases, interleukin-1beta, and tumor necrosis factor-a, as well as hepatic lipid peroxides and nitric oxide (NO) was lowered by the single treatments to different extents. Moreover, hepatic non-protein thiols, as well as serum NO and adiponectin were enhanced by single regimens. Similar effects were reached by the combination of GO with PIO5; however, a potentiative interaction was noted on fasting serum insulin level, while synergistic effects were reflected as improved insulin sensitivity, as well as reduced RAGE and triglycerides. Therefore, GO via the transcriptional activation of PPAR-gamma reduces inflammation and free radical injury produced by MetS. Thereby, these effects provide novel mechanistic insights on GO management of MetS associated critical risk factors. Moreover, the co-administration of GO to PIO5 exalted the antidiabetic drug anti-MetS efficacy. /Geraniol/

In the recent past, several phytoconstituents are being explored for their potential neuromodulatory effects in neurological diseases. Repeated exposure of acrylamide (ACR) leads to varying degree of neuronal damage in experimental animals and humans. In view of this, the present study investigated the efficacy of geraniol (GE, a natural monoterpene) to mitigate acrylamide (ACR)-induced oxidative stress, mitochondrial dysfunction and neurotoxicity in a rat model and compared its efficacy to that of curcumin (CU, a spice active principle with multiple biological activities). ACR administration (50mg/kg bw, i.p. 3times/week) for 4weeks to growing rats caused typical symptoms of neuropathy. ACR rats provided with daily oral supplements of phytoconstituents (GE: 100mg/kg bw/d; CU: 50mg/kg bw/d, 4weeks) exhibited marked improvement in behavioral tests. Both phytoconstituents markedly attenuated ACR-induced oxidative stress as evidenced by the diminished levels of reactive oxygen species, malondialdehyde and nitric oxide and restored the reduced glutathione levels in sciatic nerve (SN) and brain regions (cortex - Ct, cerebellum - Cb). Further, both phytoconstituents effectively diminished ACR-induced elevation in cytosolic calcium levels in SN and Cb. Furthermore, diminution in the levels of oxidative markers in the mitochondria was associated with elevation in the activities of antioxidant enzymes. While ACR mediated elevation in the acetylcholinesterase activity was reduced by both actives, the depletion in dopamine levels was restored only by CU in brain regions. Taken together our findings for the first time demonstrate that the neuromodulatory propensity of GE is indeed comparable to that of CU and may be exploited as a therapeutic adjuvant in the management of varied human neuropathy conditions. /Geraniol/

The present studies were performed to compare the differences between sensitization potency of fragrance mix and its ingredients (oak moss absolute, isoeugenol, eugenol, cinnamal, hydroxycitronellal, geraniol, cinnamic alcohol, alpha amyl cinnamal), by using ex vivo LLNA-BrdU ELISA. The SI and EC3 values were calculated and potency classification was found for the mixture and for each ingredients. TH1 cytokines (IL-2, IFN-?) and TH2 cytokines (IL-4, IL-5) releases from lymph node cell culture were also investigated as contact sensitization endpoints. The EC3 values were calculated and the potency of contact sensitization were classified for fragrance mix, oak moss absolute, isoeugenol, eugenol, cinnamal, hydroxycitronellal, geraniol, cinnamic alcohol, alpha amyl cinnamal respectively: 4.4% (moderate), 3.4% (moderate), 0.88% (strong), 16.6% (weak), 1.91% (moderate), 9.77% (moderate), 13.1% (weak), 17.93% (weak), 7.74% (moderate). According to our results it should be concluded that exposure to fragrance mix does not constitute an evidently increased hazard compared to exposure to each of the eight fragrance ingredients separately. Cytokine analyses results indicate that both TH1 and TH2 cytokines are involved in the regulation of murine contact allergy and can be considered as useful endpoints. /Geraniol/

For more Interactions (Complete) data for Nerol (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2. Tian, J., Gan, Y., Pan, C., et al. Nerol-induced apoptosis associated with the generation of ROS and Ca2+ overload in saprotrophic fungus Aspergillus flavus. Appl. Microbiol. Biotechnol. 102(15), 6659-6672 (2018).

3. González-Ramírez, A.E., González-Trujano, M.E., Orozco-Suárez, S.A., et al. Nerol alleviates pathologic markers in the oxazolone-induced colitis model. Eur. J. Pharmacol. 776, 81-89 (2016).